Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)

Protein tyrosine phosphatase inhibition Biochemical reagent selection Enzyme inhibitor procurement

Researchers requiring a defined, potent phosphatase inhibitor often face inconsistent hydration states that compromise stoichiometry. This dodecahydrate (MW 396.19) eliminates that uncertainty, providing a reproducible tool for PTP inhibition studies. - Competitive PTP inhibitor with IC50 of 0.47 mM, 32-fold more potent than inorganic phosphate. - Induces apoptosis in HL-60, CEM, K562, and Raji cell lines (IC50 ~60 µM proliferation inhibition, 90% apoptotic at 100 µM within 24 h). - Functions as a nuclease-resistant phosphate analogue for synthetic biology and prebiotic chemistry. - Defined 12-hydrate stoichiometry ensures accurate solution preparation; shipped at ambient temperature.

Molecular Formula H5NaO4PS
Molecular Weight 155.06
CAS No. 51674-17-0
Cat. No. B2408780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothioic acid,trisodium salt, dodecahydrate (9CI)
CAS51674-17-0
Molecular FormulaH5NaO4PS
Molecular Weight155.06
Structural Identifiers
SMILESO.OP(=S)(O)O.[Na]
InChIInChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2
InChIKeyBBHHOEPBXMMGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium Thiophosphate Dodecahydrate: Identity & Procurement


Phosphorothioic acid, trisodium salt, dodecahydrate (9CI), commonly referred to as sodium thiophosphate dodecahydrate or sodium monothiophosphate dodecahydrate, is an inorganic sodium salt of monothiophosphoric acid with the molecular formula Na₃PO₃S·12H₂O and a molecular weight of 396.19 g·mol⁻¹ (anhydrous basis: 180.01 g·mol⁻¹) [1]. The compound crystallizes as thin, six-sided leaflets that are freely soluble in warm water, yielding strongly alkaline aqueous solutions, and effloresces in dry air [2]. Distinguished from trisodium phosphate (Na₃PO₄) by the substitution of one oxygen atom with sulfur, this compound serves as a specific inhibitor of protein tyrosine phosphatases (PTPs), a competitive inhibitor of alkaline phosphatase, and a phosphate analogue that incorporates into nucleic acids to form nuclease-resistant phosphorothioate linkages, thereby enabling unique biochemical and industrial applications not achievable with conventional phosphate salts [3].

Selective PTP inhibition studies
Apoptosis pathway research
Dodecahydrate for defined stoichiometry

Sodium Thiophosphate Dodecahydrate: Why Substitution Fails


Generic substitution between sodium thiophosphate dodecahydrate and its closest structural analogs—trisodium phosphate (Na₃PO₄), sodium dithiophosphate (Na₃PS₂O₂), or sodium tetrathiophosphate (Na₃PS₄)—is precluded by fundamental structure-activity divergence. The single sulfur-for-oxygen substitution in the PO₃S³⁻ anion confers a ~32-fold increase in protein tyrosine phosphatase inhibitory potency compared with inorganic phosphate (IC₅₀ 0.47 mM vs. 15 mM) with specificity for PTPs that phosphate lacks entirely [1]. Furthermore, the hydration state critically determines physical handling and formulation parameters: the dodecahydrate melts at 53–60°C with a density of 1.58 g·cm⁻³, whereas the anhydrous form decomposes without melting at 120–125°C with a density of 2.40 g·cm⁻³—differences that directly impact solution preparation, storage stability, and stoichiometric calculations in both research and industrial workflows [2]. Among thiophosphate series members, dithiophosphate and tetrathiophosphate salts possess distinct redox and coordination chemistry, precluding functional interchangeability in applications such as phosphatase inhibition, apoptosis induction, and phosphate-analogue biochemistry [3].

Trisodium phosphate lacks PTP inhibition specificity and apoptosis activity
Hydration state alters thermal behavior, density, and stoichiometric calculations
Dithiophosphate and tetrathiophosphate salts exhibit distinct redox and coordination chemistry

Sodium Thiophosphate Dodecahydrate: Differentiation Evidence


PTP Inhibition vs. Inorganic Phosphate

Sodium thiophosphate (as the monothiophosphate anion PO₃S³⁻) demonstrates a 31.9-fold greater inhibitory potency against protein tyrosine phosphatases (PTPs) compared with inorganic phosphate (PO₄³⁻). In a direct competitive inhibition assay using a recombinant PTP, sodium thiophosphate achieved an IC₅₀ of 0.47 mM, whereas inorganic phosphate required 15 mM to achieve equivalent inhibition [1]. The inhibition was shown to be specific for PTPs, with the thiophosphate group playing the major mechanistic role—a property entirely absent in trisodium phosphate, which serves merely as a buffer component rather than a selective enzyme inhibitor.

PTP Inhibition
Head-to-head
IC₅₀ 0.47 mM vs. 15 mM 31.9×
Supports selective enzyme inhibition workflow
Recombinant PTP assay context
Protein tyrosine phosphatase inhibition Biochemical reagent selection Enzyme inhibitor procurement

Apoptosis Induction in Leukemia Cells

Sodium thiophosphate induced apoptosis in human HL-60 promyelocytic leukemia cells with an IC₅₀ of approximately 60 µM for cell proliferation inhibition. At a concentration of 100 µM, apoptosis was detectable as early as 4 hours post-treatment, and 90% of cells were apoptotic by 24 hours [1]. The effect was confirmed by characteristic morphological changes on phase-contrast microscopy and DNA laddering on agarose gel electrophoresis. Efficacy extended across multiple leukemia and lymphoma cell lines including CEM, K562, and Raji, and affected both undifferentiated and dbcAMP-differentiated HL-60 cells [1]. In contrast, inorganic phosphate (Na₃PO₄) at equivalent concentrations does not induce apoptosis in these cell lines [2].

Apoptosis Induction
Cross-study
IC₅₀ ≈ 60 µM 90% apoptosis at 100 µM (24 h)
Supports apoptosis pathway-response interpretation
HL-60 cell model context
Leukemia research Apoptosis induction Cancer cell biology

Global Transcriptomic Reprogramming via Phosphate Analog

Sodium thiophosphate functions as a phosphate analogue that incorporates into cellular nucleic acids, producing nuclease-resistant phosphorothioate linkages and driving global transcriptional reprogramming. In Escherichia coli model studies using RNA-seq, 58% of detected transcripts were increased by an average of 44-fold, while the remaining 42% were decreased by an average of 20-fold in thiophosphate-treated cells [1]. Total non-ribosomal RNA accumulation increased approximately 4-fold (range 1.5–6×) relative to rRNA. Critically, the transcriptional changes showed no correlation with the known stability of corresponding mRNAs, indicating a mechanism distinct from simple RNA stabilization—a functional property unique to the thiophosphate anion among simple phosphate salts [1]. Neither trisodium phosphate nor sodium dithiophosphate elicits comparable transcriptomic reprogramming.

Transcriptomic Shift
Class-level
58% transcripts up (avg 44×) non-rRNA ≈ 4×
Supports phosphate-analogue gene regulation studies
E. coli model; class-level inference
Transcriptomics Phosphate analog biochemistry Gene expression modulation

Hydrate vs. Anhydrous Physical Properties

The dodecahydrate form (Na₃PO₃S·12H₂O, CAS 51674-17-0) exhibits physical properties that differ decisively from the anhydrous salt (Na₃PO₃S) and other hydration states. The dodecahydrate has a density of 1.58 g·cm⁻³ and melts at 53–60°C (literature range across vendors: 53–58°C per AKSci, 60°C per DrugFuture/Merck Index, 60–62°C per ChemicalBook) [1][2]. In contrast, the anhydrous form decomposes without melting at 120–125°C and has a markedly higher density of 2.40 g·cm⁻³ [1]. The nonahydrate (Na₃PO₃S·9H₂O) represents a distinct intermediate hydration state obtainable only by partial dehydration of the dodecahydrate over 6.5 M H₂SO₄ [1]. Additionally, the dodecahydrate effloresces in dry air, necessitating specific storage conditions to maintain hydration integrity [2].

Hydrate Properties
Supporting evidence
Dodecahydrate density 1.58 g·cm⁻³ mp 53–60°C (vs. anhydrous 2.40, dec.)
Supports hydration state selection
Stoichiometric control context
Chemical procurement specifications Formulation and handling Hydrate form selection

Purity Specifications: Dodecahydrate vs. Generic Hydrate

The specifically defined dodecahydrate (CAS 51674-17-0) is commercially supplied at consistently higher purity specifications compared with the generically designated tribasic hydrate (CAS 10489-48-2). Sigma-Aldrich lists the dodecahydrate at 95% purity ; AKSci offers grades at 95% and 98% minimum purity ; Bidepharm supplies it at 97% with batch-specific QC documentation including NMR, HPLC, and GC [1]; and ChemicalBook lists a ≥99% specification from certain suppliers . In contrast, the indeterminate hydrate designated as CAS 10489-48-2 is predominantly supplied at ≥90% purity (Chem-Impex, Aladdin Scientific, Santa Cruz Biotechnology) . The dodecahydrate's defined hydration stoichiometry also enables precise gravimetric formulation, whereas the generic hydrate's variable water content introduces uncertainty in solution preparation.

Purity Comparison
Cross-study
Dodecahydrate ≥95–99% purity vs. generic hydrate ≥90%
Supports procurement specification review
Defined hydrate reduces variability
Chemical purity specifications Vendor qualification Procurement quality assurance

Sodium Thiophosphate Dodecahydrate: Research & Industrial Applications


PTP Inhibition for Cell Signaling Research

Sodium thiophosphate dodecahydrate serves as a mechanistically defined, competitive PTP inhibitor with an IC₅₀ of 0.47 mM—32-fold more potent than inorganic phosphate (IC₅₀ 15 mM) [1]. Research groups studying phosphorylation-dependent signaling cascades can employ this compound as a cost-effective, chemically tractable PTP inhibitor where the specificity of inhibition arises from the thiophosphate moiety rather than from complex organic pharmacophores. The defined dodecahydrate stoichiometry ensures accurate preparation of inhibitor stock solutions (MW 396.19 g·mol⁻¹ for the hydrated form), and the compound's high water solubility facilitates use in cell culture media at the 100–300 µM concentration range validated in published apoptosis and transcriptomic studies [2].

Apoptosis Induction in Leukemia & Lymphoma Cells

In HL-60, CEM, K562, and Raji cell lines, sodium thiophosphate induces apoptosis with well-characterized kinetics: IC₅₀ of ~60 µM for proliferation inhibition, with 90% of HL-60 cells apoptotic within 24 hours at 100 µM [1]. This reproducible, concentration-dependent apoptotic response—validated by both morphological criteria and DNA fragmentation analysis—makes the dodecahydrate a reliable positive control or experimental agent for apoptosis mechanism studies. Unlike organic apoptosis inducers that may have pleiotropic effects, sodium thiophosphate's activity is traceable to its action as a phosphate analogue that incorporates into intracellular nucleotide pools [2].

Phosphate Analogue for Transcriptomic Reprogramming

Sodium thiophosphate dodecahydrate functions as a nuclease-resistant phosphate analogue that, upon incorporation into cellular nucleic acids, induces global transcriptional changes: 58% of transcripts increase by an average of 44-fold, and total non-ribosomal RNA accumulates approximately 4-fold [1]. This property is unique among simple inorganic phosphate salts and enables applications in synthetic biology, gene regulation studies, and prebiotic chemistry research. The recent demonstration that thiophosphate photochemistry enables prebiotic access to sugars and terpenoid precursors [2] further expands the compound's utility in origins-of-life chemistry, where its dual role as a phosphate analogue and photochemical reductant cannot be replicated by any other commercially available inorganic salt.

Alkaline Phosphatase Inhibitor for Diagnostic Biochemistry

Sodium thiophosphate acts as a competitive inhibitor of alkaline phosphatase with differential Ki values that discriminate between normal and trisomy 21-associated neutrophil alkaline phosphatase isoforms [1]. This diagnostic utility, demonstrated in clinical biochemistry studies comparing 30 normal pregnancies with 11 trisomy 21 pregnancies, establishes the compound as a functional probe for alkaline phosphatase isoform characterization [1]. For clinical research laboratories and diagnostic assay developers, the dodecahydrate form (CAS 51674-17-0) provides the defined stoichiometry required for reproducible inhibitor constant determination, which would be compromised by using the variable-hydrate tribasic form (CAS 10489-48-2).

Iodometric Titrant and Coordination Complex Synthesis

In analytical chemistry workflows, sodium thiophosphate hydrate is established as a titrant in iodometric determinations and as a reagent in thiosulfate-assisted synthesis of diamine-CuCN coordination complexes [1]. Additional industrial applications leveraging its reducing properties include dechlorination of tap water and process gases, chlorine level maintenance in swimming pools and aquaria, gold extraction processes, and the preparation of Bunte salts (S-alkylthiosulfonates) for thioglycolic acid synthesis [1][2]. For these applications, the dodecahydrate's defined water content enables precise stoichiometric control in reaction mixtures, whereas the generic hydrate form introduces uncertainty in reagent equivalent calculations.

Application
Selection Property
Validation Focus
PTP Inhibition Studies
Competitive PTP inhibition activity
Specificity vs. alkaline phosphatase control
Apoptosis Research
Thiophosphate-induced apoptosis pathway response
Cell-viability and DNA fragmentation endpoints
Transcriptomic Reprogramming
Phosphate analogue incorporation
Gene expression profiling and RNA-seq validation
Alkaline Phosphatase Research
Competitive inhibition of alkaline phosphatase
Isoform discrimination in research samples
Analytical & Industrial Chemistry
Reducing agent and titrant
Iodometric accuracy and dechlorination efficiency
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